N-cyclopropyl-4,6-dimethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-4,6-dimethylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-5-7(2)11-9(10-6)12-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYZWXUJFBUNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization of Pyrimidine Derivatives
While specific literature on the direct synthesis of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is limited, analogous pyrimidine syntheses involve cyclization of suitable precursors such as 2,4-dimethylpyrimidine derivatives with cyclopropylamine or its equivalents. These methods often require multi-step procedures, including:
- Preparation of 2,4-dimethylpyrimidine intermediates via condensation reactions involving malononitrile derivatives and urea or guanidine compounds.
- Nucleophilic substitution at the 2-position with cyclopropylamine or related amines, typically under reflux in polar solvents such as ethanol or dimethylformamide (DMF).
Note: The direct substitution often requires activation of the pyrimidine ring, such as halogenation at the 2-position, to facilitate nucleophilic attack.
Halogenation and Subsequent Nucleophilic Substitution
A common route involves halogenating 4,6-dimethylpyrimidine to generate 2-chloropyrimidine derivatives, which then undergo nucleophilic substitution with cyclopropylamine:
- Step 1: Chlorination at the 2-position using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
- Step 2: Nucleophilic displacement with cyclopropylamine under basic conditions, often in polar aprotic solvents such as DMF or acetonitrile, at elevated temperatures.
This approach is supported by the general methodology for pyrimidine derivatives, although specific conditions vary depending on the substituents and desired yields.
Innovative and Green Synthetic Strategies
Microwave-Assisted Nucleophilic Substitution
Recent advances highlight microwave irradiation as a powerful tool to accelerate nucleophilic substitution reactions on halogenated pyrimidines. For example:
- Reaction Conditions: Microwave irradiation at 60–80°C for 30–60 minutes.
- Advantages: Significantly increased yields (up to 90%) and reduced reaction times compared to conventional heating.
- Application: The reaction of 2-chloropyrimidine derivatives with cyclopropylamine under microwave conditions has demonstrated high efficiency and cleaner reaction profiles.
Use of Eco-Friendly Solvents and Catalysts
Research indicates that employing green solvents such as ethanol or water, combined with phase transfer catalysts, can facilitate nucleophilic substitution:
- Method: Reactions conducted in ethanol at reflux with potassium carbonate or cesium carbonate as bases.
- Outcome: Enhanced environmental compatibility and comparable yields to traditional methods.
Specific Synthesis Pathway for this compound
Based on the synthesis of related pyrimidine derivatives, a plausible route involves:
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Halogenation at 2-position | Reflux with POCl₃ or SOCl₂ | 4,6-dimethylpyrimidine | Produces 2-chloropyrimidine intermediate |
| 2 | Nucleophilic substitution with cyclopropylamine | Microwave irradiation or reflux | Cyclopropylamine, base (e.g., K₂CO₃) | Forms N-cyclopropyl-2-chloropyrimidine |
| 3 | Purification | Filtration, recrystallization | - | Isolated as the target compound |
Data Table Summarizing Preparation Methods
Research Findings and Considerations
- Reaction Efficiency: Microwave-assisted methods significantly reduce reaction times and improve yields, aligning with green chemistry principles.
- Reaction Conditions: Mild temperatures (60–80°C) and eco-friendly solvents are preferable for industrial scalability.
- Substituent Effects: Electron-donating groups on the pyrimidine ring can influence reactivity, necessitating optimization of reaction parameters.
- Purification: Recrystallization from suitable solvents ensures high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Antiangiogenic Properties
N-cyclopropyl-4,6-dimethylpyrimidin-2-amine has demonstrated significant antiangiogenic activity. This refers to its ability to inhibit the formation of new blood vessels from pre-existing ones, which is crucial in cancer therapy as tumors often rely on angiogenesis for growth and metastasis. Studies have shown that this compound can effectively inhibit endothelial cell proliferation, a key process in angiogenesis, thereby limiting tumor growth and spread.
Cytotoxicity Against Cancer Cells
In vitro studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. Mechanisms of action include inducing apoptosis and causing cell cycle arrest. Comparative analyses with other pyrimidine derivatives have revealed that this compound exhibits superior activity against specific cancer types, suggesting its potential as a lead compound for drug development .
Synthetic Methodologies
Microwave-Assisted Synthesis
Recent advancements in synthetic strategies have highlighted the efficiency of microwave-assisted synthesis for preparing pyrimidine derivatives. This method allows for high yields and shorter reaction times compared to traditional heating methods. For instance, the synthesis of anilinopyrimidine derivatives from 2-chloro-4,6-dimethylpyrimidine under microwave conditions has shown significant improvements in yield and reaction efficiency .
Three-Component Reactions
A notable synthetic approach involves three-component reactions that facilitate the construction of diverse pyrimidine scaffolds. These methods have been optimized to enhance yield and reduce reaction time while maintaining the structural integrity of the target compounds. Such strategies are crucial for developing libraries of pyrimidine derivatives with potential pharmacological activities .
Therapeutic Applications
Aurora Kinase Inhibition
this compound has been investigated for its potential as an Aurora kinase inhibitor. Aurora kinases are critical regulators of cell division and are often overexpressed in cancer cells. Compounds with a pyrimidine scaffold have shown promising results in inhibiting these kinases, thus offering a pathway for developing targeted cancer therapies .
Adenosine Receptor Modulation
Research has identified this compound as a selective ligand for adenosine receptors (ARs). Specifically, modifications at various positions of the pyrimidine core can enhance selectivity towards A1 or A2A ARs, which play significant roles in numerous physiological processes including inflammation and cancer progression .
Case Studies
| Study Focus | Findings |
|---|---|
| Antiangiogenic Effects | Demonstrated significant inhibition of endothelial cell proliferation; potential applications in oncology. |
| Cytotoxicity Evaluation | Effective against multiple cancer cell lines; mechanisms include apoptosis induction and cell cycle arrest. |
| Aurora Kinase Inhibition | Identified as a promising candidate for targeted cancer therapy through inhibition of cell division pathways. |
Mechanism of Action
The mechanism of action of N-cyclopropyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes, leading to its observed effects . Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-cyclopropyl-4,6-dimethylpyrimidin-2-amine with structurally related pyrimidine derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Comparative Analysis
Structural and Electronic Differences
- This compound features a cyclopropyl group, which introduces significant steric bulk and hydrophobic character compared to the primary amine in 4,6-dimethylpyrimidin-2-amine (SFM_124). This modification reduces desolvation penalties in binding interactions, as observed in computational studies of similar compounds .
- The isothiocyanate derivative () replaces the amine with a reactive isothiocyanate group, making it a versatile intermediate for further functionalization. In contrast, the cyclopropylamine derivative prioritizes stability and target selectivity .
Synthetic Pathways
- The cyclopropyl derivative is synthesized from 4,6-dimethylpyrimidin-2-amine via nucleophilic substitution with cyclopropylamine, as inferred from analogous synthetic routes .
- In contrast, phenyl carbamate derivatives () are generated using phenyl chloroformate, highlighting the amine group’s reactivity toward electrophiles .
Biological and Environmental Relevance SFM124 and SFM140 are environmental transformation products of sulfonamides, formed via photodegradation. Their persistence in environmental matrices raises concerns about ecological toxicity . For example, 4,6-dimethylpyrimidin-2-amine was identified as a fragment binder to the SARS-CoV-2 NSP3 macrodomain (PDB: 5RUL), suggesting that cyclopropyl substitution could modulate binding affinity or specificity .
Pharmacological Potential 4,6-Dimethylpyrimidin-2-amine exhibits unfavorable desolvation penalties in binding studies, limiting its utility as a drug fragment. The cyclopropyl analog’s hydrophobic group may improve binding efficiency by reducing polar surface area . Thiosemicarbazide derivatives of pyrimidin-2-amine () demonstrate antimicrobial and anticancer activities, suggesting that this compound could serve as a precursor for bioactive thiosemicarbazones .
Biological Activity
N-cyclopropyl-4,6-dimethylpyrimidin-2-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug discovery, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with cyclopropyl and dimethyl groups. This unique structure is believed to enhance its binding affinity to biological targets, potentially leading to significant therapeutic effects.
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in cancer and inflammatory pathways. This inhibition can disrupt cellular processes that contribute to disease progression.
- Target Interactions : It is hypothesized that the compound interacts with specific molecular targets such as cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer proliferation .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro evaluations have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines, including:
- Mechanism of Action : Flow cytometry assays suggest that this compound induces apoptosis in cancer cells in a dose-dependent manner. The compound appears to trigger apoptotic pathways by increasing caspase 3/7 activity, leading to cell cycle arrest at the G1 phase .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary findings indicate that it may possess significant antifungal properties, although further studies are needed to establish its efficacy against various microbial strains .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals that this compound stands out due to its unique cyclopropyl moiety, which may enhance binding interactions compared to other pyrimidine derivatives. The following table summarizes key differences:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group | Significant anticancer and antimicrobial properties |
| 4-amino-2,6-dimethylpyrimidine | Lacks cyclopropyl group | Primarily used as an intermediate in drug synthesis |
| 2-cyclopropyl-N-methylpyrimidin-4-amine | Methyl substitution at nitrogen | Variation in activity due to nitrogen substitution |
Case Studies and Research Findings
Recent studies have focused on optimizing the synthesis of this compound and evaluating its biological activities:
- Synthesis Techniques : Various synthetic strategies have been employed, including microwave-assisted methods that yield higher purity and efficiency compared to conventional heating techniques .
- Biological Assays : In vitro assays have shown IC50 values indicating potent activity against selected cancer cell lines. For instance, one study reported IC50 values as low as 0.65 μM against MCF-7 cells .
- Future Directions : Ongoing research aims to explore structural modifications of the compound to enhance its biological activity and reduce potential side effects.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-cyclopropyl-4,6-dimethylpyrimidin-2-amine, and how can purity be optimized?
Answer:
The synthesis of pyrimidin-2-amine derivatives typically involves nucleophilic substitution or condensation reactions. For example, 4,6-dimethylpyrimidin-2-amine (a structural analog) is synthesized by refluxing 4,6-dimethylpyrimidin-2-amine with carbon disulfide and sodium hydroxide in ethanol, followed by crystallization . To prepare the cyclopropyl variant, a similar approach could be adapted by substituting the amine group with cyclopropylamine under controlled pH and temperature.
Key steps for purity optimization:
- Use anhydrous solvents to minimize side reactions.
- Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) for purification.
- Monitor reaction progress via TLC or HPLC-MS.
Basic: How is the crystal structure of this compound resolved, and what software tools are essential?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, related compounds like N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine were analyzed using SHELX software (SHELXL for refinement, SHELXS for structure solution) .
Typical crystallographic parameters:
| Parameter | Value (example) |
|---|---|
| Space group | P 1 |
| R factor | < 0.05 |
| Data-to-parameter ratio | > 15:1 |
Advanced: What are the transformation products (TPs) of this compound under environmental conditions, and how are they detected?
Answer:
Pyrimidine derivatives often degrade via N-C bond cleavage or ring opening. For example, 4,6-dimethylpyrimidin-2-amine degrades into SFM_124 (4,6-dimethylpyrimidin-2-amine) and SFM_215 (diaminoimidomethane) under photolytic conditions .
Detection methodology:
- UHPLC-MS/MS with electrospray ionization (ESI+) for high sensitivity.
- Retrospective analysis of fragmentation ions (e.g., m/z 198 and 158 for SFM_215 ).
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
Molecular docking and QSAR modeling are critical. For instance, pyrimidine analogs like 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine showed antimicrobial activity via binding to bacterial DNA gyrase .
Protocol:
- Use AutoDock Vina or Schrödinger Suite for docking.
- Validate with in vitro assays (e.g., MIC determination against S. aureus).
Advanced: How should researchers address contradictions in reported synthetic yields or structural data?
Answer:
Discrepancies often arise from reaction conditions or analytical methods. For example, 4,6-dimethylpyrimidin-2-amine synthesized via different routes (e.g., ethanol vs. DMF solvents) may yield varying crystal packing .
Resolution strategies:
- Replicate experiments under standardized conditions (solvent, temperature, catalyst).
- Cross-validate structural data using SC-XRD and NMR.
Advanced: What environmental persistence studies are relevant for this compound?
Answer:
Photodegradation and hydrolysis pathways must be characterized. Analogous compounds show half-lives of 12–48 hours under UV light, forming stable TPs like hydroxylated derivatives .
Experimental design:
- Use simulated sunlight (Xe lamp) in aqueous/organic matrices.
- Quantify TPs via LC-TOF-MS and assess ecotoxicity using Daphnia magna assays.
Basic: What are the best practices for refining crystal structures using SHELX software?
Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:
- Input .hkl and .ins files generated from integration software (e.g., SAINT).
- Use commands like
L.S. 10for least-squares refinement andACTAfor absorption corrections. - Validate with CCDC tools to ensure R factor < 0.05 and reasonable displacement parameters .
Advanced: How does the cyclopropyl group influence the compound’s pharmacological profile compared to other substituents?
Answer:
The cyclopropyl moiety enhances metabolic stability and target selectivity. For example, N-(azetidin-3-yl)-4,6-dimethylpyrimidin-2-amine dihydrochloride (a related compound) showed enhanced Treg cell activation in immunology studies .
Methodology:
- Compare logP and polar surface area (PSA) via ChemAxon.
- Perform in vitro ADME assays (e.g., microsomal stability).
Tables for Key Data
Table 1: Common transformation products of pyrimidin-2-amine derivatives
| TP Name | Structure | m/z (ESI+) | Formation Pathway |
|---|---|---|---|
| SFM_124 | 4,6-dimethylpyrimidin-2-amine | 138.1 | N-C bond cleavage |
| SFM_215 | Diaminoimidomethane | 198.2 | Pyrimidine ring opening |
Table 2: Crystallographic parameters for pyrimidin-2-amine analogs
| Compound | Space Group | R Factor | Data-to-Parameter Ratio |
|---|---|---|---|
| N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine | P 1 | 0.044 | 16.1:1 |
| 4,6-dimethylpyrimidin-2-amine | P2₁/c | 0.032 | 18.4:1 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
